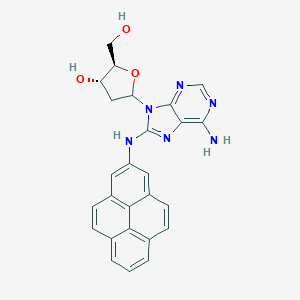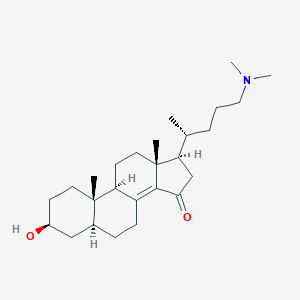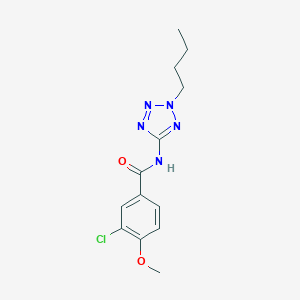![molecular formula C24H26N2O5 B237741 N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)
N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, also known as AM-404, is a synthetic compound that is used in scientific research. It was first synthesized in the 1990s and has since been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are molecules that play a role in pain and inflammation. By inhibiting FAAH, this compound may increase the levels of endocannabinoids in the body, leading to pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, this compound has also been shown to have effects on other physiological systems. For example, it has been shown to inhibit the uptake of the neurotransmitter anandamide, which may contribute to its potential role in the treatment of neurological disorders. This compound has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide in lab experiments is its potency and specificity as a FAAH inhibitor. This allows researchers to study the effects of endocannabinoids in a more controlled manner. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide. One area of interest is its potential role in the treatment of neurological disorders, such as epilepsy and depression. Additionally, there is interest in developing more potent and selective FAAH inhibitors, which may have greater therapeutic potential. Finally, there is interest in studying the effects of this compound on other physiological systems, such as the immune system and the gastrointestinal system.
Méthodes De Synthèse
The synthesis of N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide involves several steps, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-isopropyl-5-methylphenol in the presence of a base to form the corresponding ether. The final step involves the reaction of this ether with N-(3-aminophenyl)furan-2-carboxamide in the presence of a coupling agent to form this compound.
Applications De Recherche Scientifique
N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and neurological disorders. It has been shown to have analgesic effects in animal models of pain, and may also have anti-inflammatory effects. In addition, this compound has been studied for its potential role in the treatment of epilepsy, depression, and anxiety.
Propriétés
Formule moléculaire |
C24H26N2O5 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
N-[4-methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5/c1-15(2)18-9-7-16(3)12-22(18)31-14-23(27)26-19-13-17(8-10-20(19)29-4)25-24(28)21-6-5-11-30-21/h5-13,15H,14H2,1-4H3,(H,25,28)(H,26,27) |
Clé InChI |
ZCMOYJKQGNXYLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)









![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)
